molecular formula C8H5ClF3NO2 B1305695 2-Nitro-4-(trifluoromethyl)benzyl chloride CAS No. 225656-59-7

2-Nitro-4-(trifluoromethyl)benzyl chloride

Cat. No.: B1305695
CAS No.: 225656-59-7
M. Wt: 239.58 g/mol
InChI Key: JWFRBTUSUAFGOS-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzyl chloride is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be a wide range of organic compounds depending on the specific reaction it’s involved in.

Mode of Action

It’s known that this compound can be synthesized by chlorinating 2-nitro-4-(trifluoromethyl)benzyl alcohol or 2-nitro-4-(trifluoromethyl)benzyl amine . This suggests that it may interact with its targets through a chlorination mechanism, leading to the formation of new compounds.

Biochemical Pathways

Given its role as an intermediate in organic synthesis , it’s likely that it participates in a variety of biochemical pathways, depending on the specific reactions it’s involved in.

Result of Action

The molecular and cellular effects of 2-Nitro-4-(trifluoromethyl)benzyl Chloride’s action would depend on the specific reactions it’s involved in. As an intermediate in organic synthesis , it could contribute to the formation of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that this compound is insoluble in water at room temperature but soluble in organic solvents such as ethanol, chloroform, and dichloromethane . Therefore, the solvent used could significantly impact its reactivity and effectiveness. Additionally, it’s important to maintain good ventilation conditions when handling this compound, and avoid sparks, flames, or high temperatures .

Preparation Methods

Industrial Production Methods

In industrial settings, the production of 2-Nitro-4-(trifluoromethyl)benzyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity.

Chemical Reactions Analysis

2-Nitro-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The benzyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or iron powder (Fe) in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)benzyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

    Material Science: It is employed in the synthesis of advanced materials with unique properties, such as polymers and coatings.

    Biological Research: The compound is used in the study of biochemical pathways and the development of biochemical assays.

Comparison with Similar Compounds

2-Nitro-4-(trifluoromethyl)benzyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties, making it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name

1-(chloromethyl)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFRBTUSUAFGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379694
Record name 2-Nitro-4-(trifluoromethyl)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225656-59-7
Record name 2-Nitro-4-(trifluoromethyl)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225656-59-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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